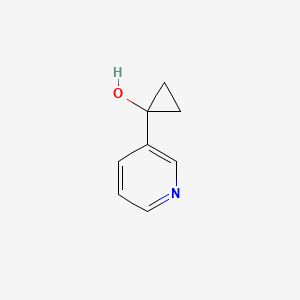![molecular formula C8H10N4O B13099800 5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 108099-32-7](/img/structure/B13099800.png)
5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method yields the target compound in a short reaction time with good-to-excellent yields . Another method involves the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines via reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness .
化学反応の分析
Types of Reactions
5-Ethyl-6-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
5-Ethyl-6-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-ol has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of various biologically active molecules, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents.
Biological Studies: It is used in studies investigating its binding to HIV TAR RNA and its potential as a dihydroorotate dehydrogenase inhibitor with antimalarial activity.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Ethyl-6-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . Additionally, it can act as an inhibitor of enzymes like CDK2, which is involved in cell cycle regulation .
類似化合物との比較
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
5-Ethyl-6-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
特性
CAS番号 |
108099-32-7 |
|---|---|
分子式 |
C8H10N4O |
分子量 |
178.19 g/mol |
IUPAC名 |
5-ethyl-6-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H10N4O/c1-3-6-5(2)7(13)12-8(11-6)9-4-10-12/h4H,3H2,1-2H3,(H,9,10,11) |
InChIキー |
YJWCZEIEZXSZQO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)N2C(=N1)N=CN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


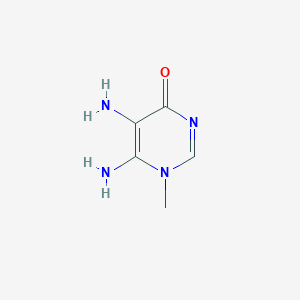
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)


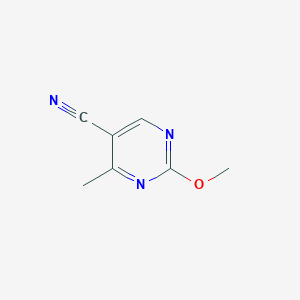
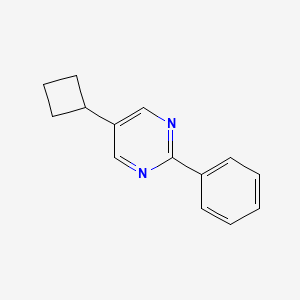
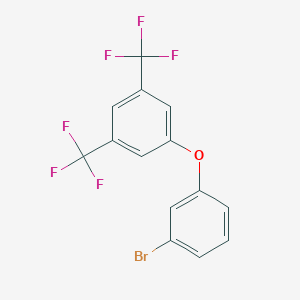
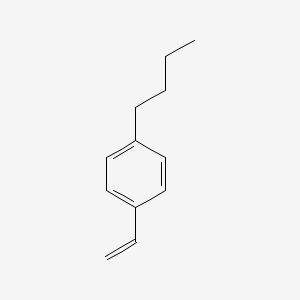
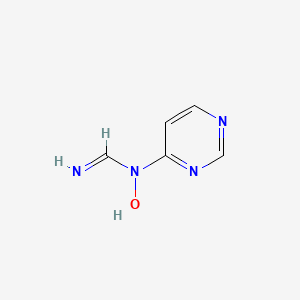
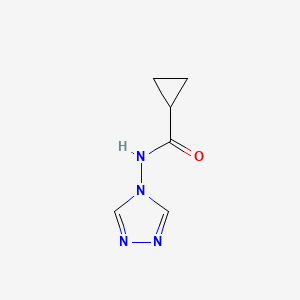

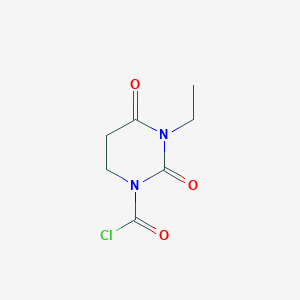
![5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13099776.png)
